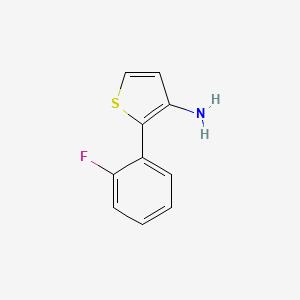

2-(2-Fluorophenyl)thiophen-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNS |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-(2-fluorophenyl)thiophen-3-amine |

InChI |

InChI=1S/C10H8FNS/c11-8-4-2-1-3-7(8)10-9(12)5-6-13-10/h1-6H,12H2 |

InChI Key |

MCUBMQOQEOLKFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CS2)N)F |

Origin of Product |

United States |

Methodologies for Synthesis and Advanced Chemical Transformation

Synthetic Pathways to 2-(2-Fluorophenyl)thiophen-3-amine

The construction of this compound involves the strategic assembly of the thiophene (B33073) ring and the introduction of the necessary functional groups. Various synthetic strategies can be employed, often tailored to optimize yield and purity.

Optimized Reaction Conditions and Synthetic Strategies

The synthesis of substituted thiophenes often benefits from carefully optimized reaction conditions. For instance, in the synthesis of related 2-aminothiophenes, the Gewald reaction is a prominent method. This reaction typically involves the condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur in the presence of a base. pharmaguideline.comnih.gov The choice of solvent, temperature, and base can significantly impact the reaction's efficiency. For example, using a mixture of triethylamine (B128534) and water at room temperature has been shown to be effective for the synthesis of certain 2-aminothiophenes. nih.gov Microwave-assisted Paal-Knorr condensation of 1,4-diketones is another efficient method for synthesizing substituted thiophenes. organic-chemistry.org

In the context of creating the 2-aryl linkage, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools. mdpi.com For the synthesis of 2-(4-fluorophenyl)thiophene, a related compound, the reaction of 2-bromothiophene (B119243) with 4-fluorobenzeneboronic acid is carried out in DMF at 120°C under a nitrogen atmosphere, using a palladium catalyst. chemicalbook.com Similar conditions can be envisioned for the synthesis of the 2-(2-fluorophenyl) analogue.

The table below summarizes typical conditions for key synthetic steps.

| Reaction Step | Reagents | Catalyst | Solvent | Temperature | Yield |

| Gewald Aminothiophene Synthesis | Ketone, β-acetonitrile, Sulfur | Base (e.g., Triethylamine) | Ethanol/Water | Room Temperature | 75-98% nih.gov |

| Suzuki-Miyaura Coupling | 2-Bromothiophene, Arylboronic Acid | Palladium Catalyst | DMF | 120°C chemicalbook.com | 85% chemicalbook.com |

Precursor Design and Reactant Selection

The selection of appropriate precursors is critical for the successful synthesis of this compound. A logical retrosynthetic analysis would disconnect the molecule into a thiophene core, a 2-fluorophenyl unit, and an amine group.

For the thiophene ring, precursors can be derived from 1,4-dicarbonyl compounds (Paal-Knorr synthesis) or through the Gewald reaction using a suitable ketone and an activated nitrile. pharmaguideline.com The 2-fluorophenyl moiety is typically introduced using a corresponding organometallic reagent, such as 2-fluorophenylboronic acid in a Suzuki coupling, or via nucleophilic aromatic substitution if a suitable leaving group is present on the thiophene ring. chemicalbook.com The amine group can be introduced directly, as in the Gewald reaction, or installed at a later stage through various amination methods. pharmaguideline.com

Formation of the Thiophene Ring Scaffold

The construction of the thiophene ring is a fundamental step. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, is a classic method. pharmaguideline.comwikipedia.org

A more versatile and widely used method for synthesizing 2-aminothiophenes is the Gewald reaction. pharmaguideline.comnih.gov This one-pot, multi-component reaction involves the condensation of a ketone with an α-cyanoester or other activated nitrile and elemental sulfur in the presence of a base. pharmaguideline.comnih.gov The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to form the 2-aminothiophene ring. nih.gov

Introduction of the Fluorophenyl Moiety

The 2-fluorophenyl group can be introduced at various stages of the synthesis. One common approach is to use a pre-functionalized starting material. For instance, a ketone already bearing the 2-fluorophenyl group could be used in a Gewald reaction.

Alternatively, the fluorophenyl group can be installed on a pre-formed thiophene ring. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation. For example, a 2-halothiophene (such as 2-bromothiophene) can be coupled with 2-fluorophenylboronic acid (Suzuki coupling) or a 2-fluorophenyl organozinc reagent (Negishi coupling) to form the desired C-C bond. mdpi.comchemicalbook.com

Incorporation of the Amine Functionality

The amine group at the 3-position of the thiophene ring is often introduced concurrently with the formation of the thiophene ring itself, as is the case in the Gewald synthesis of 2-aminothiophenes. pharmaguideline.comnih.gov

In other synthetic routes, the amine group might be introduced at a later stage. This could involve the reduction of a nitro group, which can be introduced onto the thiophene ring via nitration. For example, the synthesis of N-substituted 3-nitrothiophen-2-amines has been reported, which could then be reduced to the corresponding diamine. nih.gov Another approach involves the amination of a 3-halothiophene derivative. For instance, 2-thiophene ethylamine (B1201723) can be synthesized from 2-bromothiophene through a series of reactions including Grignard reaction, esterification, and ammonolysis. google.com

Diversification and Functionalization of this compound

Once synthesized, this compound can serve as a versatile building block for the creation of a diverse range of more complex molecules. The presence of the amine group and the reactive positions on the thiophene ring allows for various functionalization reactions.

The amino group can undergo a wide array of chemical transformations, including acylation to form amides, alkylation, and participation in condensation reactions with carbonyl compounds to form imines. evitachem.com These reactions allow for the introduction of a wide variety of substituents, which can be used to modulate the biological activity or material properties of the resulting compounds.

Furthermore, the thiophene ring itself is susceptible to electrophilic substitution. While the C2 and C5 positions are generally the most reactive in thiophene, the existing substituents on this compound will direct further substitution. pharmaguideline.com The electron-donating amine group will activate the ring towards electrophilic attack, primarily at the C4 and C5 positions. This allows for the introduction of additional functional groups such as halogens, nitro groups, or acyl groups, further expanding the chemical space accessible from this core structure.

The table below outlines some potential functionalization reactions.

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acyl chloride or anhydride (B1165640) | Amide |

| Alkylation | Alkyl halide | Secondary or tertiary amine |

| Electrophilic Aromatic Substitution | Halogenating agent (e.g., NBS) | Halogen |

| Electrophilic Aromatic Substitution | Nitrating agent (e.g., HNO3/H2SO4) | Nitro group |

Amine-Centered Functionalization: Formation of Amides and Sulfonamides

The primary amine group at the C3 position of the thiophene ring is a key handle for derivatization, most commonly through acylation and sulfonylation reactions to form the corresponding amides and sulfonamides.

Amide Formation: The reaction of this compound with acyl chlorides or carboxylic anhydrides in the presence of a base is a standard and efficient method for the synthesis of N-acylated derivatives. researchgate.netlibretexts.org The base, typically a tertiary amine like triethylamine or pyridine (B92270), serves to neutralize the hydrogen chloride byproduct formed during the reaction with acyl chlorides. fishersci.co.uk This reaction is generally rapid and can be performed under mild conditions, often at room temperature in aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.co.ukhud.ac.uk Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate amide bond formation directly from carboxylic acids, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions.

Sulfonamide Formation: Similarly, sulfonamides are readily prepared by reacting the primary amine with a sulfonyl chloride in the presence of a base. ekb.egsigmaaldrich.com This reaction, analogous to the Schotten-Baumann reaction for amides, proceeds readily to yield the corresponding N-sulfonylated product. fishersci.co.uk The choice of solvent and base can be adapted, with common systems including pyridine as both the base and solvent, or aqueous sodium carbonate. ekb.eg The resulting sulfonamides are important structural motifs in medicinal chemistry. ekb.egsigmaaldrich.com Recent methods also allow for the synthesis of sulfonamides from unactivated acids and amines through innovative one-pot procedures involving in situ generation of sulfonyl chlorides. princeton.edu

Table 1: Amine-Centered Functionalization Reactions

| Transformation | Reagent(s) | Typical Conditions | Product Type |

|---|---|---|---|

| Amidation | Acyl Chloride (R-COCl), Base (e.g., Triethylamine) | DCM or THF, 0 °C to rt | N-(2-(2-Fluorophenyl)thiophen-3-yl)amide |

| Amidation | Carboxylic Acid (R-COOH), EDC, HOBt | DMF or DCM, rt | N-(2-(2-Fluorophenyl)thiophen-3-yl)amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base (e.g., Pyridine) | Pyridine or DCM, 0 °C to rt | N-(2-(2-Fluorophenyl)thiophen-3-yl)sulfonamide |

Regioselective Functionalization of the Thiophene Core

The thiophene ring in this compound is susceptible to electrophilic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the strongly activating ortho-, para-directing amino group at C3 and the deactivating 2-aryl group. For a 3-aminothiophene, electrophilic attack is generally favored at the C2 and C4 positions. However, with the C2 position already occupied, substitution is expected to be directed primarily to the C4 and C5 positions. The electron-donating nature of the amino group enhances the nucleophilicity of the thiophene ring, making it more reactive than benzene (B151609) towards electrophiles. nih.gov

Common electrophilic substitution reactions include halogenation and Friedel-Crafts acylation.

Halogenation: Bromination or chlorination of 3-aminothiophene derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.net The strong activation by the amino group facilitates these reactions, often under mild conditions. The primary site of substitution is predicted to be the C5 position, which is para to the activating amino group and not sterically hindered by the adjacent 2-fluorophenyl group.

Friedel-Crafts Acylation: The introduction of an acyl group onto the thiophene ring can be accomplished using an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgstackexchange.com Given the high reactivity of the aminothiophene system, milder catalysts or conditions may be necessary to avoid side reactions. The acylation is expected to occur selectively at the C5 position due to the directing effect of the amino group. stackexchange.com

Table 2: Regioselective Functionalization of the Thiophene Core

| Reaction | Reagent(s) | Catalyst | Expected Major Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | - | 5-Bromo-2-(2-fluorophenyl)thiophen-3-amine |

| Acylation | Acyl Chloride (RCOCl) | AlCl₃ | N-(5-Acyl-2-(2-fluorophenyl)thiophen-3-yl)amine |

Derivatization at the Fluorophenyl Moiety

The 2-fluorophenyl ring offers another site for chemical modification, primarily through electrophilic aromatic substitution. The fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. The thiophen-3-ylamino group attached to the C2 position of the phenyl ring will also exert a directing influence.

Electrophilic substitution on the fluorophenyl ring is generally more challenging than on the highly activated thiophene ring. However, under forcing conditions, reactions such as nitration or further halogenation could be induced. The fluorine atom directs incoming electrophiles to the positions ortho and para to it (C3 and C6 of the fluorophenyl ring). The C6 position is sterically hindered by the adjacent thiophene ring. Therefore, substitution is most likely to occur at the C3 or C5 positions of the fluorophenyl ring, with the electronic effects of the thiophene substituent playing a key role in determining the precise outcome.

Fundamental Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is dictated by the interplay of its constituent functional groups and aromatic systems. This section details the fundamental oxidation, reduction, and electrophilic substitution reactions the molecule can undergo.

Oxidation Processes

The this compound molecule contains two primary sites susceptible to oxidation: the sulfur atom in the thiophene ring and the amino group.

Oxidation of the Thiophene Sulfur: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) and further to a sulfone using appropriate oxidizing agents. nih.gov A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). youtube.comorganic-chemistry.orgrsc.org The oxidation state of the sulfur significantly alters the electronic properties and geometry of the thiophene ring system.

Oxidation of the Amino Group: Primary aromatic amines can be oxidized to various products, including nitroso compounds, nitro compounds, or can undergo oxidative polymerization. researchgate.net The specific product depends on the oxidant and reaction conditions. Unsubstituted thiophene rings can be unstable to oxidation, sometimes leading to ring-opening or polymerization. researchgate.net However, the presence of substituents can increase stability. researchgate.net The use of a controlled oxidizing agent like m-CPBA can also lead to the formation of aminoxides from the amino group. youtube.com

Table 3: Oxidation Products

| Site of Oxidation | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| Thiophene Sulfur | m-CPBA (1 equiv.) | This compound 1-oxide (Sulfoxide) |

| Thiophene Sulfur | m-CPBA (>2 equiv.) | This compound 1,1-dioxide (Sulfone) |

| Amino Group | Strong Oxidants | Nitro or polymeric materials |

Reduction Processes

Reduction of this compound can target either the aromatic rings or potentially a derivatized functional group.

Catalytic Hydrogenation: The thiophene and fluorophenyl rings can be reduced under catalytic hydrogenation conditions, typically using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. rsc.orgyoutube.comyoutube.com The thiophene ring can be reduced to a tetrahydrothiophene (B86538) ring. This process often requires high pressures and temperatures. The fluorophenyl ring can also be hydrogenated to a fluorocyclohexyl ring under forcing conditions. Selective reduction of the thiophene ring in the presence of the benzene ring, or vice versa, can be challenging and depends heavily on the catalyst and reaction conditions. nih.gov Wilkinson's catalyst, for instance, is known for the homogeneous hydrogenation of alkenes and alkynes and might offer some selectivity. youtube.com

Electrophilic Substitution Reactions on Aromatic Rings

Electrophilic aromatic substitution is a fundamental reaction for both the thiophene and the fluorophenyl rings in the title compound. The regiochemical outcome is determined by the directing effects of the pre-existing substituents.

On the Thiophene Ring: The thiophene ring is significantly activated towards electrophilic attack by the C3-amino group. The amino group is a powerful ortho-, para-director. Since the C2 position is substituted, electrophiles are directed to the C4 (ortho) and C5 (para) positions. Generally, substitution at the C5 position is sterically less hindered and electronically favored. Thiophene itself is more reactive than benzene, and this reactivity is further enhanced by the amino group. nih.govyoutube.comyoutube.com Therefore, electrophilic substitution will preferentially occur on the thiophene ring rather than the deactivated fluorophenyl ring under mild conditions. libretexts.orguoanbar.edu.iq

On the Fluorophenyl Ring: The fluorophenyl ring is deactivated towards electrophilic substitution due to the inductive effect of the fluorine atom. researchgate.net However, fluorine is an ortho-, para-director. libretexts.org Friedel-Crafts reactions are generally not feasible on strongly deactivated rings, and this includes rings bearing an amino-substituted aryl group, as the amine can coordinate with the Lewis acid catalyst. researchgate.net For other electrophilic reactions like nitration, which require strong acids, the amino group would be protonated to form an ammonium (B1175870) salt, which is a strongly deactivating, meta-directing group. stackexchange.com This would direct any substitution on the thiophene ring to the C5 position and on the phenyl ring to the meta positions relative to the point of attachment (C3' and C5').

Nucleophilic Substitution Reactions

The primary amino group at the 3-position of the thiophene ring in this compound is a key site for nucleophilic substitution reactions. This functionality allows for the introduction of a wide array of substituents, enabling the synthesis of diverse derivatives. The lone pair of electrons on the nitrogen atom can attack various electrophilic species, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Acylation

N-acylation is a fundamental transformation for primary amines. In the case of aminothiophenes, this reaction is readily achieved by treating the amine with acylating agents such as acid chlorides or anhydrides. For instance, the reaction of 2-aminothiophene-3-carbonitrile (B183302) with an activated carboxylic acid (acyl chloride) in the presence of a base like triethylamine in a solvent such as tetrahydrofuran (THF) yields the corresponding N-acylated product. acs.org Similarly, refluxing a 3-acetyl-2-aminothiophene with acetic anhydride results in the formation of the N-acetylated derivative in high yield. mdpi.com This methodology can be applied to this compound to synthesize a variety of amide derivatives.

| Aminothiophene Substrate | Acylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | Triethylamine, THF | N-(3-cyanothiophen-2-yl)acetamide derivative | acs.org |

| 1-(2-Amino-3-thienyl)ethanone | Acetic anhydride | Reflux | N-(3-acetyl-2-thienyl)acetamide | mdpi.com |

N-Alkylation

While N-acylation is generally straightforward, the N-alkylation of 2-aminothiophenes can be more challenging to achieve under mild conditions. rsc.org However, methodologies have been developed to facilitate this transformation. The reaction of 2-carbamoylamino or 2-acylamino-3-acylthiophenes with alkyl halides in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide in dimethylformamide (DMF) provides a route to N-alkylated products. rsc.org For primary amines, direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and poly-alkylated products. researchgate.net Sequential N-arylation/N-alkylation strategies, often employing palladium catalysis, have been developed to create unsymmetrical alkyldiarylamines from primary amines and aryl bromides. cmu.edu These approaches could be adapted for the selective alkylation of this compound.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable for the advanced chemical transformation of the this compound scaffold. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions can be used to introduce aryl, alkynyl, or other functional groups, typically by functionalizing the C-H bonds of the thiophene ring after converting one into a C-Halogen bond, or through direct C-H activation. researchgate.netmdpi.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a versatile method for creating C-C bonds. libretexts.orgmdpi.com To apply this to this compound, the thiophene ring would first need to be halogenated, for example at the C5 position. The resulting 5-halo-2-(2-fluorophenyl)thiophen-3-amine could then be coupled with a variety of aryl or vinyl boronic acids or esters. Typical conditions involve a palladium catalyst such as Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂, a base like K₂CO₃ or Et₃N, and a suitable solvent system. mdpi.commdpi.com This reaction has been successfully applied to a range of bromoindazoles and bromothiophenes, demonstrating its utility for functionalizing heterocyclic systems. mdpi.commdpi.com

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 5-Bromoindazole derivatives | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | mdpi.com |

| Bromo-thiophenes | Aniline boronic acids | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/Toluene/H₂O | mdpi.com |

| Dibromoanilines | Thiophene boronic acids | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/Toluene/H₂O | mdpi.com |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base such as an amine. wikipedia.orgyoutube.comscirp.org For this compound, a halogenated intermediate would be required. The resulting alkynyl-substituted aminothiophene could serve as a precursor for more complex heterocyclic structures. The reaction has been successfully applied to 2-amino-3-bromopyridines, highlighting its applicability to amino-substituted heterocycles. scirp.orgscirp.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org While the target molecule already contains an amino group, this methodology is crucial for synthesizing analogues or precursors. For example, a di-halogenated 2-(2-fluorophenyl)thiophene (B1343901) could be selectively mono-aminated to install the C3-amino group. Alternatively, the existing amino group on this compound could be further arylated to form a diarylamine, although this can be challenging. cmu.edu The reaction's scope is broad, with various generations of phosphine (B1218219) ligands developed to accommodate a wide range of substrates and achieve high efficiency. wikipedia.orgorganic-chemistry.org Nickel-based catalyst systems have also emerged as a more earth-abundant alternative to palladium for these transformations. nih.gov

Direct C-H Arylation

More recent advancements focus on the direct functionalization of C-H bonds, which avoids the pre-functionalization step of halogenation, thus offering a more atom-economical and greener synthetic route. mdpi.comnih.gov Palladium-catalyzed direct arylation has been demonstrated on 3-(methylsulfinyl)thiophenes, selectively forming 2-arylated and 2,5-diarylated products. nih.gov The bromide group on a thiophene ring has also been shown to enhance the reactivity of the adjacent C-H bond, enabling β-arylation. researchgate.net These direct arylation strategies represent a powerful approach for the late-stage functionalization of the this compound core, likely at the C5 position.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule and their connectivity. In the ¹H NMR spectrum of 2-(2-Fluorophenyl)thiophen-3-amine, recorded in deuterochloroform (CDCl₃), the signals corresponding to the aromatic protons of the thiophene (B33073) and fluorophenyl rings, as well as the amine protons, are distinctly observed.

The protons on the thiophene ring appear as doublets at δ 7.21 and δ 6.81 ppm, with a coupling constant of J = 5.4 Hz, characteristic of vicinal coupling between protons on a thiophene ring. The protons of the 2-fluorophenyl group resonate in the region of δ 7.45-7.10 ppm, appearing as a complex multiplet due to multiple spin-spin coupling interactions. The amine (NH₂) protons are observed as a broad singlet at δ 3.92 ppm. The integration of these signals confirms the presence of the correct number of protons in each distinct chemical environment.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 7.45-7.10 | m | - | Ar-H (Fluorophenyl) |

| 7.21 | d | 5.4 | Thiophene C4-H |

| 6.81 | d | 5.4 | Thiophene C5-H |

| 3.92 | br s | - | -NH₂ |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete mapping of the carbon framework.

The ¹³C NMR spectrum of this compound displays ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon atoms of the fluorophenyl ring are observed at δ 159.9 (d, JCF = 246.3 Hz), 130.8 (d, JCF = 3.5 Hz), 129.1 (d, JCF = 7.8 Hz), 124.5 (d, JCF = 3.5 Hz), and 115.8 (d, JCF = 22.1 Hz). The large coupling constant observed for the carbon at 159.9 ppm is characteristic of a direct C-F bond. The thiophene ring carbons resonate at δ 143.9, 123.0, 120.5, and 109.9 ppm. The carbon atom attached to the fluorine shows a characteristic doublet due to carbon-fluorine coupling.

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 159.9 (d, JCF = 246.3 Hz) | Ar-C-F |

| 143.9 | Thiophene C3-N |

| 130.8 (d, JCF = 3.5 Hz) | Ar-CH |

| 129.1 (d, JCF = 7.8 Hz) | Ar-CH |

| 124.5 (d, JCF = 3.5 Hz) | Ar-CH |

| 123.0 | Thiophene C5 |

| 120.5 | Thiophene C4 |

| 115.8 (d, JCF = 22.1 Hz) | Ar-CH |

| 109.9 | Thiophene C2 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. icpms.cz Given that ¹⁹F has a natural abundance of 100% and a spin of 1/2, it produces sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis. organicchemistrydata.orggoogle.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal's chemical shift provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (heteronuclear coupling) can provide valuable structural information, often observed over two to six bonds. icpms.czorganicchemistrydata.org While specific experimental data for this compound was not found in the searched sources, the analysis of related fluorinated aromatic compounds suggests where the signal might appear. icpms.cz

Multidimensional NMR Techniques (e.g., 2D ¹H-¹³C HSQC)

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful as it maps correlations between protons and the carbon atoms to which they are directly attached. www.gov.uk

In a ¹H-¹³C HSQC spectrum of this compound, one would expect to see cross-peaks connecting the signals of the thiophene protons (δ 7.21 and 6.81 ppm) to their corresponding carbon signals (δ 120.5 and 123.0 ppm, respectively). Similarly, the aromatic protons of the fluorophenyl ring would show correlations to their directly bonded carbons. This technique would definitively confirm the assignments made in the one-dimensional ¹H and ¹³C spectra. Although no specific HSQC data was available in the reviewed literature for this compound, its application is a standard procedure in structural confirmation. www.gov.uk

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing transitions between vibrational energy levels of the chemical bonds. This provides a molecular fingerprint and identifies the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure.

The presence of the primary amine (NH₂) group is confirmed by two distinct N-H stretching vibrations observed at 3471 and 3376 cm⁻¹. Aromatic C-H stretching vibrations are seen at 3064 cm⁻¹. The C=C stretching vibrations within the aromatic rings are found at 1580, 1502, and 1450 cm⁻¹. The spectrum also shows a strong band at 1228 cm⁻¹, which can be attributed to the C-N stretching of the aromatic amine and the C-F stretching vibration. The C-S stretching vibration characteristic of the thiophene ring is also expected in the fingerprint region.

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3471, 3376 | N-H Stretch (Amine) |

| 3064 | Aromatic C-H Stretch |

| 1580, 1502, 1450 | Aromatic C=C Stretch |

| 1228 | C-N Stretch / C-F Stretch |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for the vibrational analysis of this compound. This technique is particularly sensitive to the vibrations of non-polar bonds and the skeletal structures of aromatic rings, which are prominent features of the target molecule. mdpi.com The Raman spectrum is expected to be characterized by distinct bands corresponding to the thiophene and fluorophenyl rings.

Table 1: Predicted Raman Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3100 | Aromatic C-H Stretch (Phenyl & Thiophene) |

| ~1600 | Aromatic Ring C=C Stretch |

| ~1440 | Thiophene Ring C-C Stretch |

| ~1250 | C-F Stretch |

| ~1220 | C-N Stretch |

| ~840 | C-S Stretch |

| ~750 | C-H Out-of-Plane Bending |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry and its hyphenated forms are indispensable for determining the molecular weight and confirming the elemental composition of this compound, as well as assessing its purity.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for verifying the purity of synthesized this compound. In this method, the compound is first passed through a high-performance liquid chromatography (HPLC) column, which separates it from any unreacted starting materials, by-products, or degradation impurities. rug.nl The eluent from the HPLC is then introduced into a mass spectrometer.

The mass detector provides the mass-to-charge ratio (m/z) of the eluting species, allowing for the confirmation of the main peak as the target compound based on its molecular weight. Impurities would appear as separate peaks with different retention times and m/z values. The purity is typically determined by integrating the area of the primary peak relative to the total area of all detected peaks. This method offers excellent sensitivity, capable of detecting impurities at trace levels. mdpi.com

Table 2: Illustrative LC-MS Data for Purity Assessment

| Retention Time (min) | Detected m/z ([M+H]⁺) | Peak Area (%) | Identification |

| 5.8 | 208.05 | 99.8 | This compound |

| 3.2 | 114.02 | 0.1 | Potential Impurity A |

| 4.5 | 156.99 | 0.1 | Potential Impurity B |

Electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) is employed for the highly accurate determination of the molecular mass of this compound. ESI is a soft ionization technique that typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation, preserving the integrity of the molecule for analysis. nih.govnih.gov

The TOF analyzer measures the mass-to-charge ratio with very high resolution and accuracy, often to within a few parts per million (ppm). This precision allows for the unambiguous confirmation of the compound's elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. For C₁₀H₉FNS, the high-resolution mass measurement can differentiate its formula from other potential structures with the same nominal mass. colby.edu

Table 3: High-Resolution Mass Data from ESI-TOF MS

| Ion Species | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

| [C₁₀H₉FNS + H]⁺ | 208.0494 | 208.0491 | -1.4 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for elucidating the three-dimensional atomic arrangement of this compound in the solid state. libretexts.orgnih.gov This technique requires the growth of a high-quality single crystal, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

The structural solution provides a wealth of information, including precise bond lengths, bond angles, and torsion angles. researchgate.net For this compound, this analysis would definitively confirm the connectivity and reveal the dihedral angle between the planes of the thiophene and fluorophenyl rings. Furthermore, it elucidates the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding involving the amine group and potential π-π stacking between the aromatic rings, which govern the crystal packing. nih.govnih.gov

Table 4: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₁₀H₉FNS |

| Formula weight | 207.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.0 Å, b = 26.0 Å, c = 9.5 Å |

| β = 97.0° | |

| Volume | 1950 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.40 Mg/m³ |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Data / restraints / parameters | 3500 / 0 / 150 |

| Goodness-of-fit on F² | 1.05 |

Computational and Theoretical Investigations of 2 2 Fluorophenyl Thiophen 3 Amine

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that extend over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, is key to understanding a molecule's electronic behavior and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. This gap is directly related to the electronic absorption properties of the molecule. For various thiophene (B33073) derivatives, this energy gap has been calculated to understand their electronic transitions and reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Thiophene Compounds Calculated using DFT Methods.

| Compound Name | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 3-(4-fluorophenyl)thiophene | B3LYP/6-311++G(d,p) | - | - | 2.73 | |

| 3-Bromo-2-hydroxypyridine | B3LYP/6-311++G(d,p) | -6.880 | -1.475 | 5.405 |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.

For aromatic systems like phenylthiophenes, NBO analysis can quantify the π-electron delocalization within and between the thiophene and phenyl rings, as well as the hyperconjugative effects of substituents like the amino and fluoro groups. These interactions are crucial in determining the molecule's final geometry and electronic properties.

Table 2: Illustrative NBO Analysis Data Showing Donor-Acceptor Interactions in a Related Molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C=C) | π(C=C) | ~20 | Intramolecular charge transfer (delocalization) |

| LP(N) | π(C=C) | > 5 | Lone pair donation into antibonding orbital |

Note: The values in this table are generalized examples to illustrate the type of data obtained from NBO analysis. Specific values are highly dependent on the molecule and the computational method used.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Electron Density Distribution

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful computational tools used to analyze the electron density distribution in molecules, providing insights into chemical bonding and electron localization.

The Electron Localization Function (ELF) offers a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It effectively maps the spatial localization of electrons, allowing for a chemically intuitive visualization of core and valence electrons, covalent bonds, and lone pairs. wikipedia.org An ELF value approaching 1 signifies perfect localization, such as in covalent bonds or lone pairs, while a value of 0.5 corresponds to a delocalized electron gas. wikipedia.orgjussieu.fr The analysis of ELF can reveal the shell structure of atoms and provide a clear picture of electron pairing. wikipedia.org

The Localized Orbital Locator (LOL) is another scalar field, based on the kinetic-energy density, that helps in identifying regions of high electron localization. researchgate.net LOL is particularly effective in distinguishing different types of chemical bonds, including single, double, and triple bonds, as well as in the analysis of bonding in more complex systems like transition metal complexes and hypervalent molecules. researchgate.net It provides a complementary perspective to ELF, often offering a clearer distinction between different bonding environments. researchgate.net The topology of LOL can be analyzed to identify attractors corresponding to core, bonding, and non-bonding (lone pair) electrons. researchgate.net

For a molecule like 2-(2-Fluorophenyl)thiophen-3-amine, ELF and LOL analyses would be expected to show high localization in the regions of the C-C, C-H, C-N, C-S, and C-F covalent bonds. The lone pairs on the nitrogen, sulfur, and fluorine atoms would also appear as distinct localization domains. Furthermore, the delocalized π-electron systems of the thiophene and fluorophenyl rings would exhibit characteristic patterns in both ELF and LOL maps.

Table 1: Conceptual Interpretation of ELF and LOL for this compound

| Molecular Region | Expected ELF/LOL Value | Interpretation |

| C-C, C-H, C-N, C-S, C-F Bonds | High (close to 1) | Covalent bonding |

| Nitrogen Lone Pair | High (close to 1) | Non-bonding electron pair |

| Sulfur Lone Pairs | High (close to 1) | Non-bonding electron pairs |

| Fluorine Lone Pairs | High (close to 1) | Non-bonding electron pairs |

| π-system of Thiophene Ring | Intermediate | Delocalized electrons |

| π-system of Fluorophenyl Ring | Intermediate | Delocalized electrons |

Reactivity and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution within a molecule, with different colors representing varying electrostatic potentials. researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP surface would likely show the most negative potential around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring due to their lone pairs of electrons. The fluorine atom would also contribute to a region of negative potential. The hydrogen atoms of the amine group and the aromatic rings would be expected to have positive electrostatic potentials, making them susceptible to nucleophilic attack.

Table 2: Predicted MEP Regions and Reactivity for this compound

| Atomic Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Nitrogen Atom (NH₂) | Negative (Red) | Site for electrophilic attack |

| Sulfur Atom (Thiophene) | Negative (Red) | Site for electrophilic attack |

| Fluorine Atom | Negative (Red) | Site for electrophilic attack |

| Amine Hydrogens (NH₂) | Positive (Blue) | Site for nucleophilic attack |

| Aromatic Hydrogens | Positive (Blue) | Site for nucleophilic attack |

Fukui Functions for Site Reactivity Prediction

Fukui functions are used in computational chemistry to predict the local reactivity of different sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function helps in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks.

The condensed Fukui function provides values for each atomic site. A higher value of the Fukui function for nucleophilic attack (f+) indicates a more reactive site for an incoming nucleophile. A higher value for electrophilic attack (f-) suggests a more reactive site for an incoming electrophile.

In this compound, the nitrogen and sulfur atoms, being electron-rich, are expected to have high f- values, making them prone to electrophilic attack. The carbon atoms of the thiophene and phenyl rings, particularly those adjacent to the electron-withdrawing fluorine and electron-donating amine groups, would exhibit varying degrees of reactivity towards both nucleophiles and electrophiles.

Table 3: Conceptual Fukui Function Analysis for this compound

| Atom/Region | Expected Fukui Function (f-) | Expected Fukui Function (f+) | Predicted Reactivity |

| Nitrogen (N) | High | Low | Prone to electrophilic attack |

| Sulfur (S) | High | Low | Prone to electrophilic attack |

| Carbon atoms in rings | Moderate | Moderate | Susceptible to both nucleophilic and electrophilic attack depending on position |

Charge Analysis (e.g., Mulliken Atomic Charges)

Mulliken population analysis is a method for estimating partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. msu.edu These charges are calculated based on the linear combination of atomic orbitals (LCAO) used to construct the molecular orbitals. msu.edu

In this compound, the electronegative atoms, namely fluorine, nitrogen, and sulfur, are expected to carry negative Mulliken charges. The carbon atoms will have varying charges depending on their bonding environment, while the hydrogen atoms are expected to have positive charges. It is important to note that Mulliken charges are highly dependent on the basis set used in the calculation. msu.edu

Table 4: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Hypothetical Mulliken Charge (e) |

| F | -0.2 to -0.4 |

| N | -0.3 to -0.5 |

| S | -0.1 to -0.3 |

| C (bonded to F) | +0.2 to +0.4 |

| C (bonded to N) | +0.1 to +0.3 |

| C (bonded to S) | +0.1 to +0.3 |

| Other C atoms | -0.1 to +0.2 |

| H (of NH₂) | +0.2 to +0.4 |

| H (aromatic) | +0.1 to +0.2 |

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations.

Electrophilicity-Based Charge Transfer (ECT) Analysis

Electrophilicity-Based Charge Transfer (ECT) is a descriptor used to quantify the amount of charge transferred between a molecule and its environment, particularly in the context of toxicity and reactivity. It is based on the concept that the toxicity of certain compounds can be related to their ability to accept electrons. The ECT is calculated based on the molecule's electrophilicity. A higher ECT value suggests a greater capacity for charge transfer, which can be relevant in predicting the interaction of a molecule with biological systems.

Prediction of Spectroscopic Parameters

Theoretical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound has been reported. rsc.org The chemical shifts provide information about the electronic environment of the hydrogen atoms in the molecule.

Table 5: Experimental ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) |

| Aromatic Protons | 8.31-8.21 (m, 2H), 7.71 (d, 2H), 7.41-7.39 (m, 3H), 7.17 (d, 2H) |

| CH Proton | 7.80 (s, 1H) |

Source: rsc.org

Predicted IR Spectroscopy: The infrared (IR) spectrum of a molecule provides information about its functional groups. For this compound, characteristic vibrational frequencies can be predicted. The N-H stretching of the primary amine would appear as two bands. orgchemboulder.com The C-N and C-S stretching vibrations, as well as the C-F stretch and aromatic C-H and C=C vibrations, would also be present.

Table 6: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) orgchemboulder.com |

| Primary Amine (N-H) | Bend | 1650-1580 orgchemboulder.com |

| Aromatic C-H | Stretch | 3100-3000 vscht.cz |

| Aromatic C=C | Stretch | 1600-1450 vscht.cz |

| C-N | Stretch | 1335-1250 (aromatic) orgchemboulder.com |

| C-F | Stretch | 1250-1000 researchgate.net |

| C-S | Stretch | 700-600 |

Predicted UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within a molecule. For this compound, absorption bands corresponding to π → π* transitions in the aromatic rings and n → π* transitions involving the lone pairs on the nitrogen and sulfur atoms are expected. researchgate.net

Table 7: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π | 250-300 |

| n → π | 300-350 |

Note: These are estimated values and can be influenced by the solvent.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical prediction of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in the determined structure. For this compound, computational methods like Density Functional Theory (DFT) are employed to calculate the magnetic shielding tensors of the various nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N, ³³S).

The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to its lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk

Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, using the following equation: δ_sample = σ_ref - σ_sample.

Table 1: Illustrative Predicted NMR Chemical Shifts for Key Atoms in this compound

| Atom | Predicted Chemical Shift (ppm) | Notes |

| H (Amine) | 4.0 - 6.0 | Broad singlet, position dependent on solvent and concentration. |

| H (Thiophene) | 6.5 - 7.5 | Doublets, influenced by the substitution pattern. |

| H (Phenyl) | 7.0 - 8.0 | Multiplets, with shifts influenced by the fluorine substituent. |

| C (Thiophene) | 110 - 140 | Chemical shifts vary based on proximity to sulfur and substituents. |

| C (Phenyl) | 115 - 165 | The carbon attached to fluorine will show a large ¹J(C-F) coupling. |

| ¹⁹F | -110 to -120 | Relative to CFCl₃. |

Note: This table is illustrative and based on general principles and data for similar compounds. Actual values would require specific quantum chemical calculations.

Simulated Vibrational Spectra (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Theoretical simulations of these spectra are crucial for the accurate assignment of vibrational modes.

The simulation process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scispace.com

Visualization: The vibrational modes can be visualized to understand the specific atomic motions corresponding to each frequency.

For this compound, key vibrational modes would include:

N-H stretching: Expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine. core.ac.uknih.gov

C-H stretching: Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹.

C=C stretching: Vibrations of the thiophene and phenyl rings are expected in the 1400-1600 cm⁻¹ range. iosrjournals.org

C-F stretching: A strong absorption band is anticipated around 1100-1250 cm⁻¹.

C-N stretching: Usually observed in the 1250-1350 cm⁻¹ region. core.ac.uk

C-S stretching: Thiophene ring vibrations involving the sulfur atom occur at lower frequencies. iosrjournals.org

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| N-H Asymmetric Stretch | ~3450 | Strong | Moderate |

| N-H Symmetric Stretch | ~3350 | Strong | Moderate |

| Aromatic C-H Stretch | ~3100 | Moderate | Strong |

| C=C Ring Stretch | ~1600, ~1500 | Strong | Strong |

| N-H Scissoring | ~1620 | Moderate | Weak |

| C-F Stretch | ~1200 | Very Strong | Weak |

| C-N Stretch | ~1300 | Strong | Moderate |

Note: This table is illustrative. Precise frequencies and intensities require specific DFT calculations. scispace.comresearchgate.net

Intermolecular Interactions and Condensed Phase Behavior

The arrangement of molecules in the solid state is governed by intermolecular interactions. Computational methods can be used to analyze and quantify these interactions, providing insight into the crystal packing and condensed phase behavior of this compound.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.com The Hirshfeld surface is constructed based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution to the electron density from the molecule of interest is greater than that from all other molecules.

Key features of a Hirshfeld surface analysis include:

d_norm surface: This surface is mapped with the normalized contact distance, which highlights regions of significant intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

For this compound, Hirshfeld analysis would likely reveal the importance of N-H···S, N-H···F, and C-H···π interactions in directing the crystal packing. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and molecular structure. amercrystalassn.orgwiley-vch.de QTAIM can be used to characterize both covalent and non-covalent interactions.

The analysis focuses on the properties of the electron density (ρ) at bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. Key parameters at a BCP include:

Electron density (ρ_b): The magnitude of ρ_b correlates with the strength of the interaction.

Laplacian of the electron density (∇²ρ_b): The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of shared-shell (covalent) interactions, while a positive value indicates closed-shell (non-covalent) interactions like hydrogen bonds and van der Waals forces. muni.cz

Total energy density (H_b): The sign of H_b can also help distinguish between interaction types.

In the context of this compound, QTAIM would be applied to:

Characterize the covalent bonds within the molecule (e.g., C-C, C-S, C-N, C-F).

Identify and quantify the strength and nature of intermolecular hydrogen bonds and other weak interactions that govern the crystal packing. pitt.edu

Studies on Crystal Packing and Hydrogen Bonding Networks

The crystal structure of this compound is determined by the interplay of various intermolecular forces. The primary amine group is a potent hydrogen bond donor, while the sulfur and fluorine atoms, as well as the π-systems of the aromatic rings, can act as hydrogen bond acceptors.

Potential hydrogen bonding networks in the crystal structure could include:

N-H···S: The lone pairs on the thiophene sulfur atom can accept a hydrogen bond from the amine group of a neighboring molecule. nih.gov

N-H···F: The fluorine atom on the phenyl ring can also act as a hydrogen bond acceptor.

N-H···N: In some orientations, the amine group of one molecule could interact with the amine group of another, though this is less common for primary amines in the absence of stronger acceptors.

C-H···π: The aromatic rings can participate in weaker C-H···π interactions, further stabilizing the crystal lattice. researchgate.net

Advanced Molecular Simulations

While specific advanced molecular simulations for this compound are not documented in the provided search results, such studies would provide dynamic insights into the compound's behavior.

Molecular Dynamics (MD) simulations could be employed to study:

Conformational Dynamics: To explore the rotational freedom around the C-C bond connecting the thiophene and phenyl rings and to identify the most stable conformers in different environments (gas phase, solution).

Solvation Effects: To understand how the molecule interacts with different solvents at a microscopic level, including the formation and dynamics of hydrogen bonds with solvent molecules.

Behavior in a Biological Context: If this molecule were to be studied as a potential drug candidate, MD simulations could be used to model its interaction with a target protein, providing insights into the binding mode and stability of the complex. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations would be suitable for studying chemical reactions or properties where a high level of theory is required for a specific part of the system (the QM region, e.g., the reacting center) while the rest of the system (the MM region, e.g., the surrounding solvent or protein) is treated with a more computationally efficient classical force field. nih.gov

These advanced simulations, while computationally intensive, offer a powerful complement to the static computational methods described above, providing a more complete picture of the chemical and physical properties of this compound.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide critical insights into its dynamic behavior, which is essential for understanding its chemical reactivity and biological activity.

Conformational Space Exploration:

The flexibility of this compound arises from the rotatable single bond connecting the fluorophenyl and thiophene rings. An exploration of its conformational space would involve identifying the most stable arrangements (conformers) of the molecule and the energy barriers between them. This is crucial as the three-dimensional shape of a molecule dictates how it interacts with other molecules.

A hypothetical study would likely reveal the preferred dihedral angle between the two aromatic rings. This analysis would quantify the relative energies of different rotational isomers, providing a detailed potential energy surface.

Solvent Effects:

The surrounding solvent environment can significantly influence the conformation and behavior of a molecule. MD simulations can explicitly model the interactions between this compound and various solvent molecules (e.g., water, ethanol, or less polar organic solvents). Such simulations would elucidate how the solvent affects the conformational equilibrium and the accessibility of different functional groups. For instance, in a polar solvent, conformations that maximize the exposure of the polar amine group might be favored.

A hypothetical data table from such a study could look like this:

| Solvent | Predominant Dihedral Angle (°) | Solvation Free Energy (kcal/mol) |

| Water | X | Y |

| Ethanol | A | B |

| Chloroform | C | D |

Note: X, Y, A, B, C, and D represent hypothetical values that would be determined through simulation.

Molecular Docking Investigations for Ligand-Host Interactions in Supramolecular Systems or Material Interfaces

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a host or receptor). This method is instrumental in drug discovery and in understanding interactions at material surfaces.

Ligand-Host Interactions in Supramolecular Systems:

If this compound were to be investigated as a potential ligand for a biological target (e.g., an enzyme or a receptor), molecular docking would be the first step in assessing its binding affinity and mode. The simulation would place the molecule into the binding site of the host and calculate a scoring function to estimate the strength of the interaction.

Key interactions that would be analyzed include:

Hydrogen bonding: involving the amine group of the thiophene ring.

π-π stacking: between the aromatic thiophene and fluorophenyl rings of the ligand and aromatic residues of the host.

Hydrophobic interactions: involving the phenyl and thiophene rings.

The results would identify the key amino acid residues involved in the binding and provide a hypothetical binding energy.

Material Interfaces:

In the context of materials science, molecular docking could be used to study the interaction of this compound with a material surface, such as a metal oxide or a polymer. This would be relevant for applications in organic electronics or sensor technology. The simulation would predict the most stable adsorption geometry and the nature of the forces governing the interaction at the interface.

A hypothetical data table summarizing docking results could be presented as follows:

| Host System/Material | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Surface Atoms |

| Example Protein A | -Z | Tyr123, Phe45, Gln78 |

| Graphene Surface | -W | Carbon atoms via π-π stacking |

Note: Z and W are hypothetical binding affinity values.

Advanced Materials Science Applications and Optoelectronic Research

Utilization in Conjugated Polymers and Organic Electronics

There is currently no available scientific literature detailing the synthesis or application of conjugated polymers derived from 2-(2-Fluorophenyl)thiophen-3-amine. Research on similar structures, such as polythiophenes with various substitutions, is extensive, but specific data on polymers incorporating the this compound unit are not present in the searched scientific databases.

Development of Organic Semiconductors and Photovoltaic Materials

Information regarding the use of this compound in the development of organic semiconductors or as a component in photovoltaic materials is not found in the existing literature. The potential for this molecule to act as a donor or acceptor material in an organic solar cell has not been explored in published research.

Electrochromic Materials and Device Integration

No studies have been identified that investigate the electrochromic properties of polymers or materials derived from this compound. Consequently, there is no data on its color-switching capabilities, response times, or stability for use in electrochromic devices.

Applications in Energy Storage Technologies (e.g., Supercapacitors)

The potential application of this compound in energy storage, specifically in the context of supercapacitor electrode materials, has not been reported in the scientific literature.

Role as a Structural Motif in Novel Functional Materials

While the 2-phenylthiophene (B1362552) core is a common structural motif in functional organic materials, the specific role and influence of the 2-fluoro and 3-amino substitutions in this compound have not been the subject of dedicated research reports. Its utility as a foundational structure for novel functional materials remains an open area for investigation.

Fundamental Structure Property Relationship Spr Studies

Impact of Fluorine Positionality and Substitution on Electronic and Steric Properties

The introduction of a fluorine atom onto the phenyl ring, particularly at the ortho position relative to the thiophene (B33073) linkage, exerts a profound influence on the electronic and steric landscape of 2-(2-Fluorophenyl)thiophen-3-amine. Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group through inductive effects (-I effect). This electronic perturbation can significantly alter the electron density distribution across the entire molecule.

Influence of the Thiophene Heterocycle on Molecular Rigidity and Aromaticity

The thiophene ring is a cornerstone of the molecular architecture of this compound, imparting a degree of structural rigidity and contributing significantly to its aromatic character. Thiophene is a five-membered aromatic heterocycle that, while less aromatic than benzene (B151609), still exhibits significant resonance stabilization. researchgate.net This inherent aromaticity contributes to the planarity of the thiophene ring itself.

Role of the Amine Moiety in Hydrogen Bonding and Molecular Recognition

The amine (-NH2) group at the 3-position of the thiophene ring is a critical functional group that dictates many of the intermolecular interactions of this compound. As a primary amine, it possesses two N-H bonds, making it both a hydrogen bond donor and acceptor. This capability for hydrogen bonding is a key determinant of its physical properties, such as boiling point and solubility, and its potential for molecular recognition.

The lone pair of electrons on the nitrogen atom can readily participate in hydrogen bonding with suitable acceptor groups on neighboring molecules or in a solvent. researchgate.net Conversely, the hydrogen atoms of the amine group can form hydrogen bonds with electronegative atoms like oxygen or nitrogen on adjacent molecules. youtube.com In the solid state, these hydrogen bonding interactions can lead to the formation of well-defined supramolecular architectures, influencing the crystal packing and, consequently, the material's bulk properties. scite.ai The ability to form specific hydrogen bonds is also a fundamental aspect of molecular recognition, suggesting potential applications in areas like sensor technology or as a scaffold in medicinal chemistry. nih.gov

Elucidation of Electronic and Optical Property Modulation through Chemical Modification

The electronic and optical properties of this compound are not static and can be systematically tuned through chemical modifications. The inherent donor-acceptor (D-A) character of the molecule, with the amine group acting as a potential electron donor and the fluorophenyl group as an electron-withdrawing moiety, provides a framework for such modulation.

Further functionalization of the thiophene or phenyl rings can significantly alter the electronic landscape. For instance, the introduction of stronger electron-donating groups on the thiophene ring or additional electron-withdrawing groups on the phenyl ring would enhance the D-A character, likely leading to a red-shift in the UV-Vis absorption spectrum and a smaller HOMO-LUMO gap. mdpi.comcmu.edu Conversely, modifications that reduce this D-A disparity would result in a blue-shift. These principles are central to the design of organic materials for optoelectronic applications, where precise control over absorption and emission wavelengths is crucial. wiley.com

Correlations between Molecular Structure and Spectroscopic Signatures

The structural features of this compound are directly reflected in its spectroscopic signatures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed picture of the molecule's constitution and electronic environment.

NMR Spectroscopy: The 1H NMR spectrum of 2-(fluorophenyl)thiophen-3-amine has been reported, providing valuable information about the proton environments. researchgate.netrsc.org The chemical shifts of the aromatic protons on both the thiophene and phenyl rings are influenced by the electronic effects of the substituents. For instance, the protons on the thiophene ring will show distinct signals, with their chemical shifts and coupling constants revealing their positions relative to the amine and fluorophenyl groups. The protons on the fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

IR Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present. Key expected vibrations include the N-H stretching of the primary amine, typically appearing as a doublet in the range of 3200-3500 cm-1. udel.eduyoutube.com Aromatic C-H stretching vibrations are expected above 3000 cm-1, while C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm-1 region. libretexts.org The C-F stretching vibration will also be present, typically in the 1000-1400 cm-1 range.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is dictated by the electronic transitions within the conjugated π-system. The spectrum is expected to show absorptions in the UV region, corresponding to π-π* transitions. The exact position of the absorption maximum (λmax) will be sensitive to the extent of conjugation and the presence of donor and acceptor groups. researchgate.net

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Signature | Corresponding Functional Group/Structural Feature |

| 1H NMR | Aromatic protons (thiophene) | ~6.0-8.0 ppm |

| Aromatic protons (phenyl) | ~7.0-8.0 ppm (complex splitting due to F-coupling) | |

| Amine protons (NH2) | Broad singlet, variable chemical shift | |

| 13C NMR | Aromatic carbons | ~100-150 ppm |

| Carbon attached to Fluorine | ~150-165 ppm (1JC-F coupling) | |

| IR Spectroscopy | N-H stretch | ~3200-3500 cm-1 (doublet) |

| Aromatic C-H stretch | >3000 cm-1 | |

| C=C stretch (aromatic) | ~1400-1600 cm-1 | |

| C-F stretch | ~1000-1400 cm-1 | |

| UV-Vis Spectroscopy | λmax | ~250-350 nm |

Note: The predicted spectroscopic data are based on typical values for similar functional groups and structures and may vary depending on the specific experimental conditions.

Design Principles for Tailored Performance in Material Applications

The inherent structural and electronic features of this compound provide a foundation for its potential use in various material applications, particularly in the realm of organic electronics. The design principles for tailoring its performance are rooted in the structure-property relationships discussed in the preceding sections.

For applications in organic field-effect transistors (OFETs) , the ability of the molecule to self-assemble into ordered structures is paramount for efficient charge transport. nih.gov The hydrogen bonding capability of the amine group can be exploited to promote favorable π-π stacking of the thiophene rings, a key requirement for high charge carrier mobility. Chemical modifications to enhance planarity and intermolecular interactions would be a primary design strategy.

In the context of organic photovoltaics (OPVs) , the compound could serve as a building block for donor or acceptor materials. mdpi.com By strategically introducing additional functional groups, the HOMO and LUMO energy levels can be tuned to match those of other materials in a bulk heterojunction device, thereby optimizing charge separation and collection. The broad absorption characteristics that can be achieved through chemical modification are also a critical design parameter for efficient light harvesting.

Furthermore, the responsiveness of its electronic and optical properties to the chemical environment, stemming from the amine and fluorophenyl groups, suggests potential in sensor applications . Changes in the absorption or fluorescence spectrum upon interaction with specific analytes could form the basis of a sensing mechanism. The design of such sensors would focus on enhancing the selectivity and sensitivity of these interactions.

Future Perspectives and Interdisciplinary Research Frontiers

Exploration of Sustainable and Green Synthesis Methodologies

The future synthesis of 2-(2-Fluorophenyl)thiophen-3-amine and its derivatives will increasingly focus on aligning with the principles of green chemistry to minimize environmental impact and enhance efficiency. nih.gov The Gewald reaction, a multicomponent reaction (MCR) that is a cornerstone for producing polysubstituted 2-aminothiophenes, is a prime candidate for green innovation. derpharmachemica.commdpi.comnih.gov

Future research will likely explore several green modifications to the traditional Gewald synthesis:

Mechanochemistry: High-speed ball milling presents a solvent-free approach to the Gewald reaction. mdpi.comsciforum.net This technique can be conducted under aerobic conditions, can be catalytic in base, and reaction rates can be significantly increased when combined with thermal heating. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has been shown to dramatically reduce reaction times for the Gewald synthesis compared to conventional heating methods. derpharmachemica.com

Novel Catalytic Systems: The development and application of reusable, heterogeneous catalysts can simplify product purification and reduce waste. Eco-friendly catalysts such as sodium aluminate (NaAlO₂), CaO, and piperidinium (B107235) borate (B1201080) have shown promise in facilitating the Gewald reaction under milder, more environmentally benign conditions. acs.orgderpharmachemica.comresearchgate.net

Eco-Friendly Solvents: Moving away from traditional organic solvents like DMF, research will focus on using greener media such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids. researchgate.net Ultrasound-assisted synthesis in aqueous media is another promising green approach. researchgate.net

| Green Methodology | Key Advantages | Potential Application to this compound | Reference |

|---|---|---|---|

| Mechanochemistry (Ball Milling) | Solvent-free, reduced reaction time, catalytic base usage. | One-pot synthesis from a 2-fluorophenyl-substituted ketone, a nitrile, and sulfur. | mdpi.comsciforum.net |

| Microwave-Assisted Synthesis (MAOS) | Significant improvement in process time. | Rapid synthesis via the Gewald reaction, potentially improving yields. | derpharmachemica.com |

| Heterogeneous Catalysis (e.g., NaAlO₂, CaO) | Catalyst is reusable, mild conditions, cost-effective. | Efficient cyclocondensation using a recyclable solid base catalyst. | acs.orgderpharmachemica.com |

| Ultrasonic Aqueous Conditions | Use of water as solvent, catalyst-free potential. | Environmentally friendly synthesis pathway avoiding hazardous solvents. | researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules by enabling rapid and accurate prediction of their properties. researchgate.net For a molecule like this compound, whose derivatives could be vast, ML models can screen virtual libraries to identify candidates with desirable electronic, physical, or biological characteristics without the need for exhaustive synthesis and testing.

Future research directions in this area include:

Predicting Physicochemical Properties: ML models, such as multilayer perceptron (MLP) neural networks or LightGBM, can be trained on datasets of thiophene (B33073) derivatives to predict key properties like density, boiling point, melting point, and aqueous solubility. derpharmachemica.com Input parameters for these models can include molecular descriptors, functional groups, and critical properties (temperature, pressure, volume). derpharmachemica.com

Structure-Property Relationship (QSPR) Modeling: By converting molecular structures into numerical descriptors or fingerprints, AI can establish robust QSPR models. These models can predict the impact of substituting different groups on the fluorophenyl or thiophene rings, guiding the synthesis of derivatives with tailored properties for applications in organic electronics or medicinal chemistry. nih.gov

Accelerating Materials Discovery: AI can be used to predict the thermodynamic properties and performance of materials derived from this compound, such as polymers for organic semiconductors. derpharmachemica.com This predictive capability significantly accelerates the screening process for new functional materials.

Development of Advanced In Situ Characterization Techniques

To optimize reaction conditions, understand reaction mechanisms, and control the formation of desired products, the development of advanced in situ characterization techniques is crucial. Monitoring the synthesis of this compound in real-time can provide invaluable insights that are not achievable through conventional post-reaction analysis.

Future frontiers for in situ analysis include: